5,6-Dihydroxyflavone is a naturally occurring flavone, a class of flavonoids. It was first synthesized in the context of determining the structure of primetin, a flavone isolated from Primula modesta Bisset et Moore. [] Initially, primetin was thought to be 5,6-dihydroxyflavone, but later synthesis proved that primetin was actually 5,8-dihydroxyflavone. [] 5,6-Dihydroxyflavone has been found in Hottonia palustris L., a plant from the Primulaceae family. []
Several attempts were made to synthesize 5,6-dihydroxyflavone before a successful method was established. [] While the specific details of the successful synthesis were not included in the provided abstracts, it is mentioned that the synthesis involved similar starting materials to those used by Nakazawa and Baker, who published their successful syntheses of 5,6-dihydroxyflavone around the same time. []
Antioxidant Activity: 5,6-dihydroxyflavone displays strong antioxidant properties, potentially acting as a redox mediator that enables endogenous antioxidants to scavenge otherwise inaccessible radicals. [] This is supported by studies showing its protective effects against oxidative stress in L-6 myoblasts and THP-1 monocytes. [, ]
Inhibition of HTLV-1 Replication: Baicalin, a related flavonoid, inhibits human T cell leukemia virus type I (HTLV-I) replication by inhibiting reverse transcriptase activity. [] It is plausible that 5,6-dihydroxyflavone may also possess similar antiviral properties.
Inhibition of Acetylcholinesterase: 5,6-dihydroxyflavone, along with other compounds found in Hottonia palustris L. extracts, shows inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. [] This suggests potential benefits for neurodegenerative diseases.
Anticancer Activity: 5,6-dihydroxyflavone demonstrates anticancer effects against human melanoma cells (A375 and C32). [] It induces apoptosis via both intrinsic (caspase-9) and extrinsic (caspase-8) pathways. [] Additionally, it inhibits DNA biosynthesis in these cancer cells. []
Antiobesity Effects: Studies on the related compound baicalin, a 7-glucuronic acid conjugate of 5,6-dihydroxyflavone, reveal its potential in combating obesity. [, ] Baicalin inhibits fat accumulation in 3T3-L1 adipocytes by modulating the expression of genes involved in adipogenesis and lipid metabolism. [, ]
Antioxidant: Studies have demonstrated the potent antioxidant capabilities of 5,6-dihydroxyflavone, particularly its ability to protect cells from oxidative stress even at low concentrations. [, ]
Potential Antiviral Agent: Given the structural similarity to baicalin, which exhibits anti-HTLV-1 activity, 5,6-dihydroxyflavone warrants further investigation for potential antiviral applications. []
Potential Neuroprotective Agent: The ability of 5,6-dihydroxyflavone to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. []
Potential Anticancer Agent: 5,6-dihydroxyflavone displays promising anticancer activity against human melanoma cells by inducing apoptosis and inhibiting DNA biosynthesis, warranting further exploration for its therapeutic potential. []
Potential Antiobesity Agent: Although not directly studied, the antiobesity effects observed with baicalin suggest that 5,6-dihydroxyflavone may also possess similar properties. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2